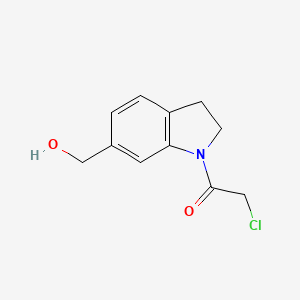

1-(6-(Hidroximetil)indolin-1-il)-2-cloroetan-1-ona

Descripción general

Descripción

2-Chloro-1-(6-(hydroxymethyl)indolin-1-yl)ethan-1-one is a useful research compound. Its molecular formula is C11H12ClNO2 and its molecular weight is 225.67 g/mol. The purity is usually 95%.

BenchChem offers high-quality 2-Chloro-1-(6-(hydroxymethyl)indolin-1-yl)ethan-1-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Chloro-1-(6-(hydroxymethyl)indolin-1-yl)ethan-1-one including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Actividad antiviral

Los derivados del indol, como “1-(6-(Hidroximetil)indolin-1-il)-2-cloroetan-1-ona”, se ha informado que exhiben propiedades antivirales significativas. Por ejemplo, ciertos compuestos basados en indol han mostrado actividad inhibitoria contra la influenza A y otros virus . La flexibilidad estructural del indol permite la síntesis de varios derivados que pueden optimizarse para obtener efectos antivirales mejorados.

Agentes antiinflamatorios

El andamiaje de indolina, que es parte del compuesto en cuestión, se ha utilizado para crear potentes agentes antiinflamatorios . Estos compuestos pueden sintetizarse y evaluarse por su eficacia en la reducción de la inflamación, que es una característica patológica común de diversas enfermedades, incluidos los trastornos autoinmunitarios.

Propiedades anticancerígenas

Los derivados del indol se sabe que poseen actividades anticancerígenas. Pueden interactuar con múltiples objetivos celulares, interrumpiendo la proliferación de células cancerosas e induciendo la apoptosis. El compuesto “this compound” podría investigarse por su posible uso en la terapia contra el cáncer, dada la amplia gama de actividades biológicas que exhiben los derivados del indol .

Aplicaciones antioxidantes

Los derivados de indolina se han sintetizado y evaluado como antioxidantes altamente potentes . Los antioxidantes son cruciales para combatir el estrés oxidativo, que está implicado en el envejecimiento y diversas enfermedades crónicas. El compuesto en cuestión podría explorarse por su capacidad antioxidante, lo que puede contribuir a la prevención o el tratamiento de las afecciones relacionadas con el estrés oxidativo.

Efectos antimicrobianos

El núcleo de indol es una característica común en muchas moléculas de fármacos sintéticos debido a sus propiedades antimicrobianas. Los derivados del indol se pueden diseñar para atacar una gama de patógenos microbianos, ofreciendo aplicaciones potenciales en el tratamiento de enfermedades infecciosas .

Regulación del crecimiento de las plantas

El ácido indol-3-acético, un derivado del indol, es una hormona vegetal bien conocida que participa en la regulación del crecimiento de las plantas. Al estudiar los efectos de “this compound” en las plantas, los investigadores podrían desarrollar potencialmente nuevos agroquímicos que aumenten el rendimiento y la resistencia de los cultivos .

Mecanismo De Acción

Target of Action

The compound contains an indole nucleus, which is a common structure in many bioactive compounds . Indole derivatives have been found to bind with high affinity to multiple receptors , suggesting that this compound may also interact with various targets.

Mode of Action

Indole derivatives are known to interact with their targets in various ways, often leading to changes in cellular processes .

Biochemical Pathways

Without specific information on the compound’s targets and mode of action, it’s difficult to determine the exact biochemical pathways it affects. Indole derivatives are known to affect a wide range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Result of Action

Given the wide range of biological activities of indole derivatives , it’s possible that this compound could have diverse effects at the molecular and cellular level.

Análisis Bioquímico

Biochemical Properties

2-Chloro-1-(6-(hydroxymethyl)indolin-1-yl)ethan-1-one plays a significant role in biochemical reactions due to its reactive functional groups. It interacts with various enzymes, proteins, and other biomolecules. For instance, it may act as a substrate or inhibitor for certain enzymes, affecting their activity. The hydroxymethyl group can form hydrogen bonds with amino acid residues in proteins, potentially altering their conformation and function. Additionally, the chloro group can participate in nucleophilic substitution reactions, further influencing biochemical pathways .

Cellular Effects

2-Chloro-1-(6-(hydroxymethyl)indolin-1-yl)ethan-1-one has been observed to affect various types of cells and cellular processes. It can influence cell signaling pathways, gene expression, and cellular metabolism. For example, it may modulate the activity of kinases and phosphatases, leading to changes in phosphorylation states of key signaling proteins. This can result in altered gene expression patterns and metabolic fluxes within the cell .

Molecular Mechanism

The molecular mechanism of action of 2-Chloro-1-(6-(hydroxymethyl)indolin-1-yl)ethan-1-one involves its interactions with biomolecules at the molecular level. It can bind to specific sites on enzymes, either inhibiting or activating their activity. This binding can induce conformational changes in the enzyme, affecting its catalytic efficiency. Additionally, the compound may interact with DNA or RNA, influencing gene expression by modulating transcription or translation processes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2-Chloro-1-(6-(hydroxymethyl)indolin-1-yl)ethan-1-one can change over time. The compound’s stability and degradation are important factors to consider. Over time, it may degrade into other products, which could have different biochemical activities. Long-term studies have shown that the compound can have sustained effects on cellular function, including prolonged changes in gene expression and metabolic activity .

Dosage Effects in Animal Models

The effects of 2-Chloro-1-(6-(hydroxymethyl)indolin-1-yl)ethan-1-one vary with different dosages in animal models. At lower doses, it may have minimal or beneficial effects, while higher doses could lead to toxic or adverse effects. Threshold effects have been observed, where a certain dosage is required to elicit a significant biochemical response. Toxicity studies have shown that very high doses can cause cellular damage and disrupt normal physiological functions .

Metabolic Pathways

2-Chloro-1-(6-(hydroxymethyl)indolin-1-yl)ethan-1-one is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its conversion into other metabolites. These interactions can affect metabolic flux and the levels of certain metabolites within the cell. The compound may also influence the activity of key metabolic enzymes, altering the overall metabolic profile of the cell .

Transport and Distribution

Within cells and tissues, 2-Chloro-1-(6-(hydroxymethyl)indolin-1-yl)ethan-1-one is transported and distributed through specific mechanisms. It may interact with transporters or binding proteins that facilitate its movement across cellular membranes. Once inside the cell, it can localize to specific compartments or organelles, where it exerts its biochemical effects. The compound’s distribution can affect its overall activity and function within the cell .

Subcellular Localization

The subcellular localization of 2-Chloro-1-(6-(hydroxymethyl)indolin-1-yl)ethan-1-one is crucial for its activity. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, it could localize to the nucleus, where it interacts with DNA and influences gene expression. Alternatively, it may be found in the cytoplasm or other organelles, where it participates in various biochemical processes .

Propiedades

IUPAC Name |

2-chloro-1-[6-(hydroxymethyl)-2,3-dihydroindol-1-yl]ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12ClNO2/c12-6-11(15)13-4-3-9-2-1-8(7-14)5-10(9)13/h1-2,5,14H,3-4,6-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YNBWJEBLEICBLP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(C2=C1C=CC(=C2)CO)C(=O)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

225.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

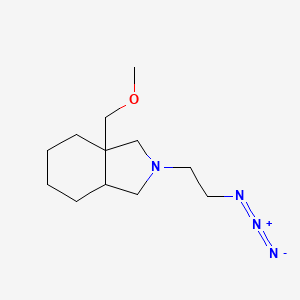

![6-(2-Azidoethyl)-8-(methoxymethyl)-6-azaspiro[3.4]octane](/img/structure/B1493129.png)

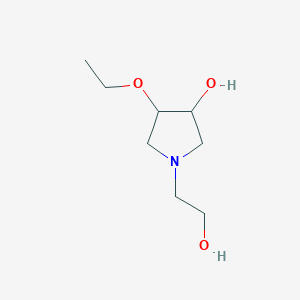

![2-Amino-1-(8-(ethoxymethyl)-6-azaspiro[3.4]octan-6-yl)propan-1-one](/img/structure/B1493131.png)

![1-(2-Azidoethyl)decahydrobenzo[e][1,4]oxazepine](/img/structure/B1493132.png)

![2-amino-1-(3a-(hydroxymethyl)hexahydrocyclopenta[c]pyrrol-2(1H)-yl)ethan-1-one](/img/structure/B1493143.png)

![6-(2-Azidoethyl)-8-(ethoxymethyl)-6-azaspiro[3.4]octane](/img/structure/B1493148.png)

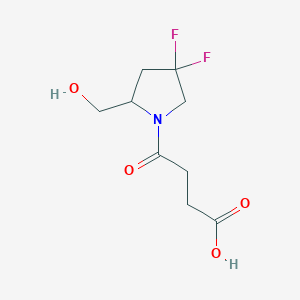

![3-chloro-1-(octahydro-1H-cyclopenta[e][1,4]oxazepin-1-yl)propan-1-one](/img/structure/B1493149.png)

![4,6-dioxohexahydropyrrolo[3,4-c]pyrrole-2(1H)-carboximidamide](/img/structure/B1493150.png)

![(E)-4-(octahydro-1H-cyclopenta[e][1,4]oxazepin-1-yl)-4-oxobut-2-enoic acid](/img/structure/B1493151.png)